Bitoscanate

Catalog No.
S521501
CAS No.
4044-65-9
M.F
C8H4N2S2
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bitoscanate

CAS Number

4044-65-9

Product Name

Bitoscanate

IUPAC Name

1,4-diisothiocyanatobenzene

Molecular Formula

C8H4N2S2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H

InChI Key

OMWQUXGVXQELIX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Solubility

Practically insoluble in water. Sol in alcohol, chloroform.
Soluble in acetone and acetic acid

Synonyms

Bitoscanate; 16842; Bitoscanatum; Hoe 16842; Phenylene thiocyanate; AI3-28258; HSDB 6435;

Canonical SMILES

C1=CC(=CC=C1N=C=S)N=C=S

Description

The exact mass of the compound Bitoscanate is 191.9816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water. sol in alcohol, chloroform.soluble in acetone and acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758884. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Cyanates - Thiocyanates - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Bitoscanate, also known as p-Phenylene diisothiocyanate, is an organic compound with the chemical formula C₈H₄N₂S₂. It is characterized as a colorless to beige, odorless crystalline substance. Bitoscanate is classified as an extremely hazardous substance in the United States due to its potential toxicity and reactivity. It is primarily utilized in the medical field for the treatment of hookworm infections, showcasing its significance in parasitology and pharmacology .

The exact mechanism of action of Bitoscanate against hookworms is still under investigation. However, research suggests it disrupts the parasite's energy metabolism by inhibiting enzymes involved in fumarate reductase activity. This disrupts the parasite's energy production, leading to its death and expulsion from the host [].

Physical and Chemical Properties

  • Formula: C8H4N2S2 []
  • Molecular Weight: 192.26 g/mol []
  • Appearance: White to gray solid []
  • Melting Point: 112-114 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like DMSO []
  • Stability: Decomposes upon exposure to heat or light []

Bitoscanate is known for its reactivity, particularly with amines, leading to the formation of thioureas and other derivatives. These reactions can be exothermic, generating significant heat. In addition, Bitoscanate can emit toxic fumes of nitrogen oxides when subjected to high temperatures or when it reacts with certain materials . It also has violent reactions with chlorates, which can pose safety hazards during handling and storage .

Bitoscanate can be synthesized through various methods, primarily involving the reaction of p-phenylenediamine with carbon disulfide. This process typically requires controlled conditions to manage the exothermic nature of the reaction. The synthesis may also involve additional steps to purify the product and ensure that it meets safety standards for pharmaceutical use .

Bitoscanate is predominantly used in:

  • Medical Treatment: Its primary application is in treating hookworm infections.
  • Research: Investigated for potential uses in other parasitic diseases and as a tool for studying cellular mechanisms in parasites.
  • Chemical Synthesis: Utilized as a reagent in organic synthesis due to its reactive properties .

Studies on Bitoscanate have focused on its interactions with various biological systems and chemicals. Its reactivity with amines has been well-documented, highlighting potential pathways for drug development and chemical synthesis. Additionally, research into its toxicological profile has underscored the importance of understanding its interactions at cellular levels to mitigate risks associated with its use .

Bitoscanate shares similarities with several other compounds that possess diisothiocyanate functional groups. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey CharacteristicsUnique Aspects
Bitoscanate (p-Phenylene diisothiocyanate)C₈H₄N₂S₂Colorless to beige crystalline; highly reactivePrimarily used against hookworms
Benzyl isothiocyanateC₇H₅N₁SColorless liquid; used in pest controlLess toxic; primarily an agricultural chemical
Allyl isothiocyanateC₃H₅N₁SColorless liquid; pungent odorUsed as a food preservative; less hazardous
1,3-DiisothiocyanatobenzeneC₈H₆N₂S₂Yellow solid; reactiveLess commonly used; potential applications in research

Bitoscanate's unique application in treating hookworm infections distinguishes it from these similar compounds, which are often utilized in different contexts such as agriculture or food preservation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Bitoscanate appears as odorless colorless crystals. Melting point 132 °C.

Color/Form

Colorless needles
Yellowish-white, crystalline powde

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

191.98159048 g/mol

Monoisotopic Mass

191.98159048 g/mol

Heavy Atom Count

12

Taste

Tasteless

LogP

log Kow = 4.67 (est)

Odor

Odorless
Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen cyanide, nitrogen and sulfur oxides/.

Appearance

Solid powder

Melting Point

270 °F (EPA, 1998)
132 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6D1R3P86GX

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antinematodal Agents
As an anthelmintic in the treatment of hookworms. It has been given in 3 doses of 100 mg at 12-hourly intervals or as a single dose of 150 mg. It is recommended that 8 weeks should elapse before a course is repeated.
In a survey of 1395 patients with mixed infection treated with bitoscanate the cure-rate for those with hookworms was highest for patients aged 10-14 years who received the total dose of 300 mg. Bitoscanate was effective also against giardiasis and against the dwarf tapeworm Hymenolepis nana.
In a survey including 1714 persons, a single dose of bitoscanate 150 mg was considered to be of value for large-scale eradication of hookworms (Ancylostoma and Necator).
Bitoscanate (Jonit) was examined for clinical efficacy and safety in 30 hospitalized patients with hookworm infection due to Necator americanus. With 2 doses of 100 mg., each administered 12 hours apart after food, cure was obtained in 16 out of 30 patients. Egg reduction of over 95% occurred in 90% of the patients. The untoward effects observed were mild and limited to the gastrointestinal tract. There was no significant alteration of any of the laboratory tests performed.

Vapor Pressure

6.2X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

4044-65-9

Absorption Distribution and Excretion

After oral administration of the anthelmintic, (14)C-bitoscanate to dogs, renal elimination ... and fall-off of blood concentrations ... of (14)C- were biphasic. Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C- was excreted renally. Much of the (14)C- had been excreted within 5 days from both species, but excretion of the remainder was protracted. Thus after 3 weeks, the dog had excreted 80% in the feces, and 12% in the urine, and after 5 weeks, man had excreted respectively 55 and 28% by these routes; 3% still circulated in the blood. Fetuses contained 3% of the dose, 16 hr after admin of (14)C-bitoscanate to a pregnant dog. The data indicated that part of the (14)C binding to the tissues was only slowly excreted, possibly because (14)C-bitoscanate was irreversibly bound to biological macromolecules through its isothiocyanate groups. ... final rates of excretion of (14)C reflected rates of metabolism and excretion of the endogenous macromolecules to which bitoscanate was bound.
Bitoscanate is partly absorbed from the gastro-intestinal tract and slowly excreted ...

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Bitoscanate

Biological Half Life

Half-life of 0.5 and 8 days in renal elimination and fall-off of blood concentrations of half-life of 0.8 and 12 days /occurred after oral admin of bitoscanate to dogs/. /Similar results were obtained in man except that urinary excretion was more delayed, and more (14)C-bitoscanate was excreted renally/.
... a half-life of 26 days has been reported /in humans/.

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

Preparation and use as anthelmintic: FR M1652 and GB 1001314 (1963, 1965 to Hoechst).
Purification: Soeder, Laemmer, DE 1172664 (1964 to Hoechst).

General Manufacturing Information

Benzene, 1,4-diisothiocyanato-: ACTIVE

Dates

Modify: 2023-08-15
1: Lainakis NG, Papalois A, Agrogiannis G, Antonopoulos CN, Michail P, Bastounis E, Patsouris E, Felekouras E. Development of an animal model of fibrous cholangitis in pigs. J Invest Surg. 2014 Apr;27(2):95-101. doi: 10.3109/08941939.2013.839010. Epub 2014 Jan 10. PubMed PMID: 24410545.
2: Elshafey R, Tlili C, Abulrob A, Tavares AC, Zourob M. Label-free impedimetric immunosensor for ultrasensitive detection of cancer marker Murine double minute 2 in brain tissue. Biosens Bioelectron. 2013 Jan 15;39(1):220-5. doi: 10.1016/j.bios.2012.07.049. Epub 2012 Aug 3. PubMed PMID: 22898660.
3: Baccaro A, Steck AL, Marx A. Barcoded nucleotides. Angew Chem Int Ed Engl. 2012 Jan 2;51(1):254-7. doi: 10.1002/anie.201105717. Epub 2011 Nov 14. PubMed PMID: 22083884.
4: Sheng H, Ye BC. Different strategies of covalent attachment of oligonucleotide probe onto glass beads and the hybridization properties. Appl Biochem Biotechnol. 2009 Jan;152(1):54-65. doi: 10.1007/s12010-008-8245-9. Epub 2008 May 20. PubMed PMID: 18491234.
5: Bowen JM, Vitayavirasak B. Contractile activity and motility responses of the dog heartworm Dirofilaria immitis to classical anthelmintics and other compounds. Vet Parasitol. 2005 Nov 25;134(1-2):183-8. Epub 2005 Aug 1. PubMed PMID: 16076531.
6: Sugie S, Vinh PQ, Rahman KM, Ushida J, Kohno H, Suzuki R, Hara A, Quang le B, Tanaka T, Mori H. Suppressive effect of 1,4-phenylene diisothiocyanate on N-butyl-N-(4-hydroxybutyl)nitrosamine-induced urinary bladder carcinogenesis in male ICR mice. Int J Cancer. 2005 Nov 20;117(4):524-30. Erratum in: Int J Cancer. 2005 Dec 20;117(6):1065. PubMed PMID: 15929075.
7: Benters R, Niemeyer CM, Wöhrle D. Dendrimer-activated solid supports for nucleic acid and protein microarrays. Chembiochem. 2001 Sep 3;2(9):686-94. PubMed PMID: 11828505.
8: Walsh MK, Wang X, Weimer BC. Optimizing the immobilization of single-stranded DNA onto glass beads. J Biochem Biophys Methods. 2001 Feb 26;47(3):221-31. PubMed PMID: 11245893.
9: Liang SP, Lee TT, Laursen RA. Single-step electroelution of proteins from SDS-polyacrylamide gels and immobilization on diisothiocyanate-glass beads in prepacked capillary columns for solid-phase microsequencing. Anal Biochem. 1991 Aug 15;197(1):163-7. PubMed PMID: 1952060.
10: Pappin DJ, Coull JM, Köster H. Solid-phase sequence analysis of proteins electroblotted or spotted onto polyvinylidene difluoride membranes. Anal Biochem. 1990 May 15;187(1):10-9. PubMed PMID: 2372105.
11: Periyasamy SM, Huang WH, Askari A. Subunit associations of (Na+ + K+)-dependent adenosine triphosphatase. Chemical cross-linking studies. J Biol Chem. 1983 Aug 25;258(16):9878-85. PubMed PMID: 6309787.
12: Ogawa T, Suruga K, Kojima Y, Kitahara T, Kuwabara N. Experimental study of the pathogenesis of infantile obstructive cholangiopathy and its clinical evaluation. J Pediatr Surg. 1983 Apr;18(2):131-5. PubMed PMID: 6854489.
13: Ogawa T, Suruga K, Kuwabara N. Experimental model of infantile obstructive cholangiopathy using 1,4-phenylenediisothiocyanate. Jpn J Surg. 1981;11(5):372-6. PubMed PMID: 7198165.
14: Werner GT. [Worm-diseases]. Fortschr Med. 1976 Jul 15;94(20-21):1165-71. German. PubMed PMID: 955553.
15: Samuel MR. Clinical experience with bitoscanate. Prog Drug Res. 1975;19:96-107. Review. PubMed PMID: 769080.
16: Patricia AH, Rao UP, Subramaniam R, Madanagopalan N. Experience with bitoscanate in adults. Prog Drug Res. 1975;19:90-5. PubMed PMID: 769079.
17: Mutalik GS, Gulati RB. Comparative study of bitoscanate, bephenium hydroxynaphthoate and tetrachlorethylene in hookworm disease. Prog Drug Res. 1975;19:86-9. PubMed PMID: 769078.
18: Mutalik GS, Gulati RB, Iqbal AK. A field trial with bitoscanate in India. Prog Drug Res. 1975;19:81-5. PubMed PMID: 769077.
19: Johnson S. A comparative study of bitoscanate, bephenium hydroxynaphthoate and tetrachlorethylene in hookworm infection. Prog Drug Res. 1975;19:70-4. PubMed PMID: 769076.
20: Harinasuta T, Bunnag D. Clinical field trial of bitoscanate in Necator americanus infection, South Thailand. Prog Drug Res. 1975;19:64-9. PubMed PMID: 769075.

Explore Compound Types